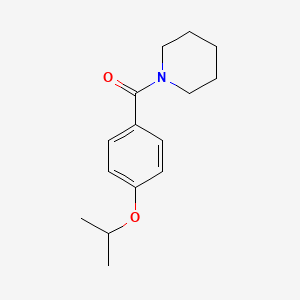
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBM is a derivative of sulfonylurea, a class of compounds commonly used in the treatment of type 2 diabetes. However, DBM has shown promising results in a range of other applications, including cancer treatment and neuroprotection.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in neurons, it has been shown to protect against oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammation and oxidative stress. These effects are thought to be mediated by the compound's ability to inhibit specific enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or organisms. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is in the development of new cancer therapies that incorporate this compound as a key component. Other potential applications include the treatment of neurodegenerative diseases and the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential therapeutic applications.
Synthesemethoden
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenylamine with 2-fluorobenzyl chloride, followed by the addition of methanesulfonyl chloride. The resulting compound can be purified using column chromatography to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One of the most promising areas of research is in cancer treatment, with studies showing that this compound has anti-tumor activity in a range of different cancer cell lines. This compound has also been investigated for its potential neuroprotective properties, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-8-13(2)16(12)18(21(3,19)20)11-14-9-4-5-10-15(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYXEUKRKIFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)



![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)